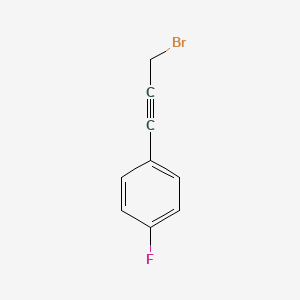
1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene
説明
“1-(3-Bromo-prop-1-ynyl)-4-fluoro-benzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves the use of propargylic bromide . The reaction is usually carried out under a positive pressure of argon using standard syringe-cannula/septa techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H6BrF . The structure includes a benzene ring with a fluoro group at the 4th position and a 3-bromo-prop-1-ynyl group at the 1st position .科学的研究の応用
Synthesis and Chemical Applications
Ethynylferrocene Compounds Synthesis : Ethynylferrocene compounds, including 1,3-dibromo-5-(ferrocenylethynyl)benzene, have been synthesized via palladium-catalyzed cross-coupling reactions. These compounds demonstrate reversible oxidation processes, indicating potential applications in electrochemical studies and materials science (Fink et al., 1997).
Solid State Structures of Substituted Benzenes : The interchangeability of halogen and ethynyl substituents on benzene rings has been studied. These structural insights can inform the design of new materials with specific solid-state properties (Robinson et al., 1998).
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis, enabling the creation of various organometallic compounds through reactions with magnesium, lithium, and copper intermediates (Porwisiak & Schlosser, 1996).
Fluorocarbons in Coordination Chemistry : The coordination chemistry of fluorocarbons has been explored, highlighting the potential of fluorine-containing compounds in creating novel coordination complexes with metal ions. Such complexes can have applications in catalysis and materials science (Plenio et al., 1997).
Biological and Material Science Applications
Synthesis of Benzene Derivatives for Biological Evaluation : A method for synthesizing (prop-2-ynyloxy) benzene derivatives has been developed, with some compounds showing potential antiurease and antibacterial effects. This highlights the role of halogenated ethynylbenzenes in medicinal chemistry (Batool et al., 2014).
Development of Green Fluorophores : Novel green fluorophores based on benzene derivatives have been developed for imaging applications. These compounds demonstrate high fluorescence emission and photostability, important for bioimaging and diagnostic applications (Beppu et al., 2015).
Radiofluorination for PET Radioligands : The radiofluorination of diaryliodonium tosylates has been used to synthesize mGluR5 PET radioligands. This application is crucial in developing diagnostic agents for neuroimaging (Telu et al., 2011).
Liquid Crystalline Behavior of Polyethers : New fluorine-containing polyethers have been synthesized, demonstrating hydrophobic properties and low dielectric constants. Such materials are valuable in the development of electronic and photonic devices (Fitch et al., 2003).
特性
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSYURWHOHXATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40274-29-1 | |
| Record name | 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

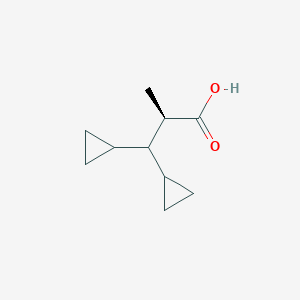
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2655269.png)
![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)
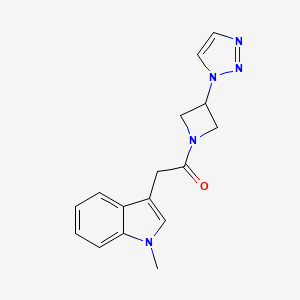
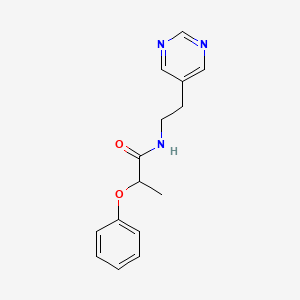
![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)

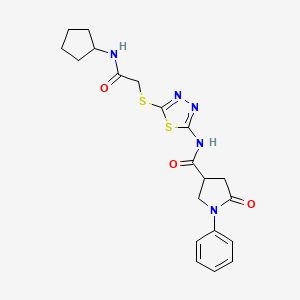

![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)
![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)
![4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine](/img/structure/B2655286.png)
